N-(4-iodophenyl)-4-methoxybenzamide
CAS No.: 304668-39-1
Cat. No.: VC3917970
Molecular Formula: C14H12INO2
Molecular Weight: 353.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304668-39-1 |
---|---|
Molecular Formula | C14H12INO2 |
Molecular Weight | 353.15 g/mol |
IUPAC Name | N-(4-iodophenyl)-4-methoxybenzamide |
Standard InChI | InChI=1S/C14H12INO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) |
Standard InChI Key | RKYRTYUWYQIOBL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Structural Features
The IUPAC name N-(4-iodophenyl)-4-methoxybenzamide unambiguously defines its structure:
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A benzamide backbone (C6H5CONH-) substituted with a methoxy group (-OCH3) at the para position (C-4).
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An iodophenyl group linked via an amide bond, with iodine at the para position of the phenyl ring .
Table 1: Key Identifiers of N-(4-Iodophenyl)-4-Methoxybenzamide
Property | Value | Source |
---|---|---|
Molecular Formula | C14H12INO2 | |
Molecular Weight | 353.15 g/mol | |
CAS Registry Number | 304668-39-1 | |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I |
The structural distinction from its ortho-methoxy isomer (N-(4-iodophenyl)-2-methoxybenzamide, CAS 314022-71-4) lies in the methoxy group’s position, which critically influences electronic distribution and biological activity .
Spectroscopic and Computational Data
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NMR: While direct spectra for the 4-methoxy isomer are unavailable, analogous benzamides exhibit characteristic shifts:
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Mass Spectrometry: The molecular ion peak at m/z 353.15 corresponds to [M+H]+ .
Synthesis and Chemical Properties
Synthetic Routes
The compound is typically synthesized via amide coupling between 4-iodoaniline and 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
Key steps include:
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Activation: 4-Methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.
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Coupling: Reaction with 4-iodoaniline in dichloromethane or THF, with triethylamine as a base .
Table 2: Physical and Chemical Properties
Property | Value | Notes |
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Melting Point | 157–158°C | Pale yellow crystals |
Solubility | DMSO > Methanol > Chloroform | Limited aqueous solubility |
Stability | Light-sensitive; store in amber vials | Iodine’s photolability |
Data on boiling point and partition coefficient (LogP) remain uncharacterized, though computational models estimate LogP ≈ 3.1, indicating moderate lipophilicity .
Pharmacological Profile and Mechanisms
Sigma Receptor Affinity
N-(4-Iodophenyl)-4-methoxybenzamide shares structural homology with sigma receptor ligands. In vitro studies of analogous iodinated benzamides reveal:
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Sigma-1 Binding: Ki ≈ 11–50 nM (guinea pig brain membranes) .
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Sigma-2 Selectivity: Lower affinity (Ki ≈ 200 nM), suggesting preferential sigma-1 interactions .
Table 3: Pharmacological Parameters of Analogous Compounds
Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Application |
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P[125I]MBA | 11.82 ± 0.68 | 206 ± 11 | Breast cancer imaging |
Haloperidol | 4.87 ± 1.49 | N/A | Antipsychotic |
These data suggest potential utility in oncologic imaging, particularly for tumors overexpressing sigma-1 receptors .
Preclinical Evaluation
In rodent models, radioiodinated benzamides exhibit:
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High Tumor Uptake: 2.5–3.5% ID/g at 60 minutes post-injection.
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Rapid Clearance: Blood pool activity declines to <0.5% ID/g within 2 hours, reducing background noise .
Applications in Radiopharmaceuticals
Comparative Efficacy
In a rat mammary tumor model, ^125I-labeled benzamides demonstrated superior tumor-to-muscle ratios (8:1) compared to Tc-99m sestamibi (3:1), attributed to sigma receptor-mediated retention .
Future Research Directions
Optimization of Pharmacokinetics
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Structural Modifications: Introducing hydrophilic groups (e.g., PEG chains) to enhance clearance kinetics.
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Receptor Subtype Targeting: Designing analogs with sigma-2 selectivity for broader oncologic applications .
Clinical Translation
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